molecular formula C11H10N4 B043382 2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline CAS No. 147293-15-0

2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline

Cat. No.: B043382
CAS No.: 147293-15-0
M. Wt: 198.22 g/mol
InChI Key: ADHARTAVWVLWEN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted imidazoisoquinolines .

Comparison with Similar Compounds

2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and biological effects.

Properties

IUPAC Name

3-methylimidazo[4,5-f]isoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHARTAVWVLWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163649
Record name 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-15-0
Record name 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147293-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147293150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)isoquinolin-2-amine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of synthesizing 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline?

A1: This compound is one of three isomers of the food carcinogen IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) synthesized in the study. [] Synthesizing and studying such isomers can be crucial in understanding the structure-activity relationship of these compounds. This knowledge can potentially aid in identifying the specific structural features responsible for the carcinogenic activity of IQ and developing strategies to mitigate the risks associated with this food carcinogen.

Q2: How was this compound synthesized in the study?

A2: The researchers synthesized this compound from 6-methoxyisoquinoline in a multi-step process, achieving an overall yield of 21-28%. [, ] While the specific steps are not detailed in the provided abstracts, this information suggests the synthesis likely involved reactions to transform the methoxy group and construct the imidazo ring system.

  1. Bergman, J., Grivas, S., Olsson, K. The Synthesis of Three Isomers of the Food Carcinogen IQ. Acta Chemica Scandinavica. 1985, 39, 349-354.
  2. Bergman, J., Grivas, S., Olsson, K. The Synthesis of Three Isomers of the Food Carcinogen IQ. Acta Chemica Scandinavica B. 1985, B39 (6), 497–500.

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